molecular formula C14H11ClO3 B1603447 Benzyl 3-chloro-5-hydroxybenzoate CAS No. 245116-17-0

Benzyl 3-chloro-5-hydroxybenzoate

Cat. No. B1603447
Key on ui cas rn: 245116-17-0
M. Wt: 262.69 g/mol
InChI Key: KZGIACZNLMRJJR-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)[Si](C)(C)Oc1cc(Cl)cc(C(=O)OCc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:2][CH2:3][CH2:4][CH2:5][N+:6]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18].[Cl:19][c:20]1[cH:21][c:22]([C:23](=[O:24])[O:25][CH2:26][c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[cH:33][c:34]([O:36][Si:37]([C:38]([CH3:39])([CH3:40])[CH3:41])([CH3:42])[CH3:43])[cH:35]1.[F-:1]>>[Cl:19][c:20]1[cH:21][c:22]([C:23](=[O:24])[O:25][CH2:26][c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[cH:33][c:34]([OH:36])[cH:35]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC
Name
CC(C)(C)[Si](C)(C)Oc1cc(Cl)cc(C(=O)OCc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Oc1cc(Cl)cc(C(=O)OCc2ccccc2)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[F-]

Outcomes

Product
Name
Type
product
Smiles
O=C(OCc1ccccc1)c1cc(O)cc(Cl)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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